molecular formula C17H9Cl2F3N4O2S B11499592 3,4-dichloro-N-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide

3,4-dichloro-N-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide

Cat. No.: B11499592
M. Wt: 461.2 g/mol
InChI Key: JOXJEUIVUPHQMK-UHFFFAOYSA-N
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Description

1-(3,4-DICHLOROBENZOYL)-3-[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-DICHLOROBENZOYL)-3-[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:

    Formation of the Benzoyl Intermediate: The dichlorobenzoyl group can be introduced through the reaction of 3,4-dichlorobenzoic acid with a suitable activating agent, such as thionyl chloride, to form 3,4-dichlorobenzoyl chloride.

    Pyrimidine Ring Construction: The pyrimidine ring can be synthesized by reacting thiophene-2-carboxaldehyde with appropriate reagents to form the thiophene-pyrimidine intermediate.

    Urea Formation: The final step involves the reaction of the dichlorobenzoyl chloride with the thiophene-pyrimidine intermediate in the presence of a urea derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-DICHLOROBENZOYL)-3-[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atoms on the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-(3,4-DICHLOROBENZOYL)-3-[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dichlorobenzoyl)-3-(4-methylpyrimidin-2-yl)urea
  • 1-(3,4-Dichlorobenzoyl)-3-(4-phenylpyrimidin-2-yl)urea
  • 1-(3,4-Dichlorobenzoyl)-3-(4-(trifluoromethyl)pyrimidin-2-yl)urea

Uniqueness

1-(3,4-DICHLOROBENZOYL)-3-[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA is unique due to the presence of the thiophene and trifluoromethyl groups, which impart distinct chemical properties and potential applications compared to other similar compounds. These structural features may enhance its binding affinity to specific targets or improve its stability under various conditions.

Properties

Molecular Formula

C17H9Cl2F3N4O2S

Molecular Weight

461.2 g/mol

IUPAC Name

3,4-dichloro-N-[[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl]benzamide

InChI

InChI=1S/C17H9Cl2F3N4O2S/c18-9-4-3-8(6-10(9)19)14(27)25-16(28)26-15-23-11(12-2-1-5-29-12)7-13(24-15)17(20,21)22/h1-7H,(H2,23,24,25,26,27,28)

InChI Key

JOXJEUIVUPHQMK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC(=N2)NC(=O)NC(=O)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F

Origin of Product

United States

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